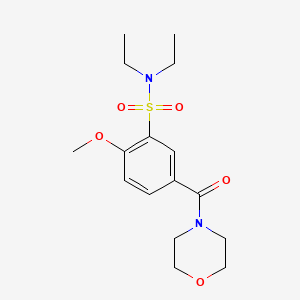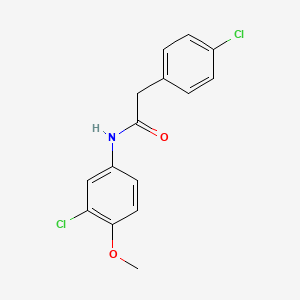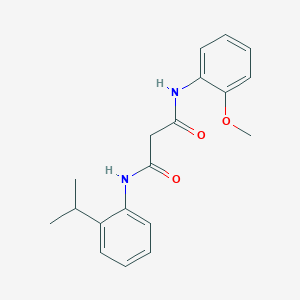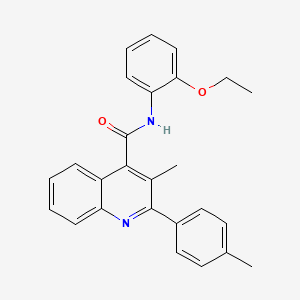![molecular formula C18H22N2O4 B4620911 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4620911.png)
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SPD-473 or AT-001 and belongs to the class of spirocyclic pyrrolidine-2,5-diones.5]dec-8-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The acylation of 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide results in the formation of 3-acyloxy-2-methyl-1-pyrroline derivatives, showcasing the base and acyl chloride's effect on regioselectivity during the acylation process (Koszytkowska-Stawińska et al., 2004).
- A novel series of anticancer and antidiabetic spirothiazolidines analogs were developed, demonstrating significant activity against human breast carcinoma (MCF-7) and liver carcinoma (HepG-2) cell lines. These findings highlight the compound's therapeutic potential and versatility (Flefel et al., 2019).
- Structural elucidation of benzothiazinone BTZ043, a promising antitubercular drug candidate, revealed its crystalline structure and rotational dynamics, providing insights into its pharmacological activity (Richter et al., 2022).
Pharmacological Evaluations
- Spirodecane derivatives were synthesized and evaluated for their dopamine agonist activity. Notably, the 4-indolymethyl analogue exhibited potent activity in the cat cardioaccelerator nerve assay, underscoring the potential for developing novel dopamine agonists (Brubaker & Colley, 1986).
- The synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus demonstrated significant antiviral activity, particularly against the coronavirus, highlighting the scaffold's potential for antiviral drug development (Apaydın et al., 2019).
Chemical Reactivity and Applications
- The diversity-oriented synthesis of azaspirocycles provides a rapid access to omega-unsaturated dicyclopropylmethylamines, leading to functionalized pyrrolidines, piperidines, and azepines. These compounds are of considerable relevance for chemistry-driven drug discovery, showcasing the versatility of azaspirocycles in synthesizing pharmacologically relevant scaffolds (Wipf et al., 2004).
Propriétés
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13-2-4-14(5-3-13)20-16(21)12-15(17(20)22)19-8-6-18(7-9-19)23-10-11-24-18/h2-5,15H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBFNAPAGZRSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime](/img/structure/B4620834.png)


![N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620844.png)
![N-(3-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4620848.png)
![1-methyl-N-(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4620854.png)
![7-cyclopentyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4620861.png)


![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B4620888.png)
![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B4620895.png)

![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4620908.png)
